Arsphenamine

Description

Propriétés

IUPAC Name |

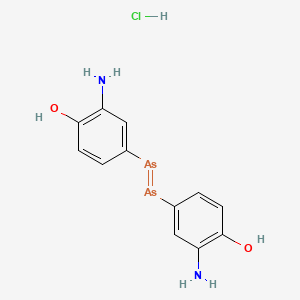

[5-(3-azaniumyl-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyphenyl]azanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAXZGHHBIJLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)[NH3+])[NH3+])O.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14As2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-93-5 | |

| Record name | 6,6'-dihydroxy-3,3'-diarsene-1,2-diyldianilinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Paul Ehrlich's discovery of Salvarsan and the concept of a "magic bullet"

A Technical Examination of the First Targeted Antimicrobial Chemotherapy

Introduction

The turn of the 20th century marked a pivotal moment in the history of medicine with the introduction of the first effective chemotherapeutic agent, Salvarsan. Developed in 1909 by Nobel laureate Paul Ehrlich and his colleague Sahachiro Hata, this organoarsenic compound, also known as arsphenamine or Compound 606, represented the culmination of Ehrlich's visionary "magic bullet" concept. This principle posited the creation of a chemical entity that could selectively target and destroy pathogenic microbes without causing significant harm to the host organism.[1][2][3] Salvarsan was the first tangible realization of this idea, revolutionizing the treatment of syphilis, a widespread and debilitating infectious disease caused by the spirochete Treponema pallidum.[4][5] Prior to Salvarsan, the primary treatment for syphilis was mercury-based compounds, which were highly toxic and often ineffective.[4][6][7] This technical guide provides an in-depth analysis of the scientific foundations of the magic bullet concept, the experimental and clinical development of Salvarsan, and its lasting impact on the field of drug development.

The Conceptual Framework: The "Magic Bullet" and Side-Chain Theory

Paul Ehrlich's "magic bullet" concept was not a sudden breakthrough but rather the product of his extensive work in histology and immunology. His early research involved the use of synthetic dyes to selectively stain different types of cells and tissues.[2][8] This led him to hypothesize that chemical compounds could be designed to have a specific affinity for microbial cells, much like dyes bind to particular cellular structures.[2]

This idea was further elaborated in his "side-chain theory" of immunity. Ehrlich proposed that cells possess "side-chains" (which he later termed receptors) on their surface that are responsible for binding to nutrients and other molecules.[9] He theorized that toxins, such as those produced by bacteria, could also bind to these side-chains, leading to cellular damage. In response, the cell would produce an excess of these side-chains, which would then be released into the bloodstream as antibodies, capable of neutralizing the toxins.[2] Ehrlich envisioned his "magic bullet" as a synthetic molecule that could mimic this specificity, binding to the receptors of a pathogen and delivering a lethal blow.

The Road to Salvarsan: From Atoxyl to Compound 606

Ehrlich's quest for a "magic bullet" led him to investigate organoarsenic compounds. Atoxyl (p-arsanilic acid), an arsenic-containing aniline dye, had shown some activity against trypanosomes, the parasites that cause sleeping sickness.[4][5] However, Atoxyl was also highly toxic to the host. Ehrlich and his chemist, Alfred Bertheim, determined the correct chemical structure of Atoxyl, which opened the door to systematically synthesizing a series of derivatives with modified properties.[5]

The goal was to create a compound with a high "chemotherapeutic index" – a high ratio of the toxic dose for the host to the curative dose for the pathogen. This systematic screening process involved synthesizing hundreds of new arsenical compounds. The 606th compound in this series, this compound, was synthesized by Bertheim in 1907.[5][10]

References

- 1. Of Syphilis and Salvarsan: The danger and promise of cure - Dittrick Medical History Center [artsci.case.edu]

- 2. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 3. From chemotherapy to signal therapy (1909-2009): A century pioneered by Paul Ehrlich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. Antibiotic - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A Science Odyssey: People and Discoveries: Ehrlich finds cure for syphilis [pbs.org]

In-depth Technical Guide: The Mechanism of Action of Arsphenamine against Treponema pallidum

Abstract

Arsphenamine, marketed as Salvarsan®, was the first effective chemotherapeutic agent against syphilis, a disease caused by the spirochete Treponema pallidum. Developed by Paul Ehrlich and his team in 1909, its introduction marked a pivotal moment in medicine, establishing the concept of chemotherapy—the "magic bullet" that could selectively target a pathogen. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its transformation into an active form, its molecular targets within T. pallidum, and the experimental methodologies used to investigate its effects. While the precise molecular details were not fully elucidated during its time of use, modern biochemical principles have clarified its function as a prodrug that, upon activation, inhibits essential bacterial enzymes through interaction with sulfhydryl groups.

Introduction: The First "Magic Bullet"

This compound (Compound 606) is an organoarsenic compound that revolutionized the treatment of syphilis in the pre-antibiotic era.[1][2] Its development was a landmark achievement, stemming from Paul Ehrlich's systematic search for a chemical that could kill a specific microbe without causing excessive harm to the host.[1][3][4] this compound's efficacy lies in its selective toxicity towards T. pallidum, a stark improvement over the highly toxic inorganic mercury compounds previously used.[3] This document synthesizes historical knowledge with current understanding of antimicrobial mechanisms to provide an in-depth guide on how this compound exerts its treponemicidal activity.

This compound as a Prodrug: In Vivo Activation

This compound is administered in a relatively non-toxic pentavalent arsenic state [As(V)]. It is now understood that this compound is a prodrug, meaning it is biologically inactive until it is metabolized in vivo into its active, more toxic trivalent arsenical form [As(III)].[5][6] This biotransformation is crucial for its antimicrobial properties. The unstable nature of this compound powder, which required careful preparation in solution before injection, hinted at its chemical reactivity.[1] The active metabolite is believed to be an oxidized species similar to Oxophenarsine (Mapharsen), which was later developed as a more stable and directly usable antisyphilitic agent.

Caption: Prodrug activation pathway of this compound in vivo.

Molecular Mechanism: Targeting of Sulfhydryl Groups

The core mechanism of action for trivalent arsenicals, the active form of this compound, is the covalent inhibition of essential proteins by binding to their sulfhydryl (-SH) groups.[1][7] Trivalent arsenic has a high affinity for the thiol groups found in cysteine residues within proteins.

Inhibition of Key Metabolic Enzymes

The binding of the active arsenical to vicinal (closely spaced) sulfhydryl groups in enzymes leads to the formation of a stable cyclic dithioarsinite structure, which effectively inactivates the protein. This disrupts critical metabolic pathways necessary for the survival of T. pallidum. Key enzymatic targets are believed to include:

-

Pyruvate Dehydrogenase (PDH) Complex: This essential enzyme in cellular respiration contains a lipoic acid cofactor with proximal sulfhydryl groups, making it a primary target for trivalent arsenicals.[7][8][9] Inhibition of PDH blocks the conversion of pyruvate to acetyl-CoA, crippling the bacterium's energy production.

-

Other Thiol-Containing Enzymes: Numerous other enzymes involved in glycolysis, redox balance (e.g., thioredoxin reductase), and other vital cellular functions contain reactive cysteine residues and are potential targets.[1][7]

The selective toxicity of this compound is thought to arise from differences in the number and accessibility of these sulfhydryl-containing proteins between the spirochete and human cells, as well as potential differences in drug uptake and metabolism.

Caption: Molecular mechanism of trivalent arsenical inhibition of bacterial enzymes.

Quantitative Data on Efficacy

Table 1: Representative In Vitro MIC Values for Various Antibiotics Against T. pallidum

| Antibiotic | T. pallidum Strain | MIC (µg/mL) | Reference |

| Penicillin G | Nichols | 0.0005 | [10] |

| Tetracycline | Nichols | 0.2 | [10] |

| Doxycycline | Nichols, SS14, et al. | 0.06 - 0.10 | [13] |

| Ceftriaxone | Multiple | 0.0025 | [11] |

| This compound/Oxophenarsine | N/A | Data not available | N/A |

Experimental Protocols

Protocol: In Vitro Susceptibility Testing of T. pallidum

This protocol is based on modern methods for the in vitro cultivation and susceptibility testing of T. pallidum.[10][12][14][15]

-

Cell Culture Preparation:

-

One day prior to the experiment, seed Sf1Ep cottontail rabbit epithelial cells into 12-well tissue culture plates at a density of 4 x 10⁴ cells per well.

-

Culture the cells in Sf1Ep medium (e.g., Eagle's MEM with nonessential amino acids, L-glutamine, sodium pyruvate, and 10% heat-inactivated fetal bovine serum) at 37°C in 5% CO₂.

-

-

Drug Preparation and Plate Setup:

-

Prepare stock solutions of the test compound (e.g., Oxophenarsine, as the active metabolite of this compound).

-

Perform serial dilutions of the compound in T. pallidum culture medium (TpCM-2) directly within the wells of the seeded 12-well plates to achieve the desired final concentrations. Include a no-drug positive control.

-

Pre-equilibrate the plates in a low-oxygen environment (1.5% O₂, 5% CO₂, balance N₂) at 34°C for at least 3-4 hours.

-

-

Inoculation and Incubation:

-

Harvest actively growing T. pallidum (e.g., Nichols strain) from a stock culture.

-

Inoculate the equilibrated wells with a standardized number of treponemes (e.g., 1-2 x 10⁶ organisms per well).

-

Return the plates to the low-oxygen incubator and incubate at 34°C for 7 days.

-

-

Determination of MIC:

-

After incubation, quantify the number of treponemes in each well using dark-field microscopy and a cell counting chamber.

-

Alternatively, use quantitative PCR (qPCR) targeting a specific T. pallidum gene (e.g., tp0574) to determine the bacterial load.[11][12]

-

The MIC is defined as the lowest drug concentration that completely inhibits the multiplication of T. pallidum compared to the initial inoculum.

-

Caption: Experimental workflow for determining the MIC of a compound against T. pallidum.

Protocol: Identification of Protein Targets (Modern Approach)

To identify the specific proteins targeted by this compound's active metabolite, a modern chemical proteomics approach could be employed.

-

Affinity Probe Synthesis: Synthesize an analogue of Oxophenarsine that incorporates a reporter tag (e.g., biotin) via a linker arm.

-

T. pallidum Lysate Preparation: Culture T. pallidumin vitro, harvest the cells, and prepare a cell lysate containing the complete proteome.

-

Affinity Pulldown: Incubate the cell lysate with the biotinylated arsenical probe. The probe will covalently bind to its target proteins through the arsenic-thiol interaction.

-

Capture and Enrichment: Use streptavidin-coated magnetic beads or chromatography resin to capture the biotin-tagged probe-protein complexes, separating them from the rest of the proteome.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins by matching peptide fragmentation patterns to a T. pallidum protein database.[16][17][18]

Conclusion

This compound remains a monumental achievement in the history of pharmacology. Its success was predicated on the principle of selective toxicity, and its mechanism of action, while not fully understood at the time, aligns with modern knowledge of antimicrobial agents. It functions as a prodrug, activated in the body to a trivalent arsenical that targets and inactivates essential sulfhydryl-containing enzymes in Treponema pallidum, leading to metabolic collapse and bacterial death. The protocols and concepts outlined in this guide provide a framework for understanding and reinvestigating this historic "magic bullet" with modern scientific tools, offering insights that remain relevant to antimicrobial research and development today.

References

- 1. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 3. Arsenic and Microorganisms: Genes, Molecular Mechanisms, and Recent Advances in Microbial Arsenic Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Proteomic analysis of the Treponema pallidum subsp. pallidum SS14 strain: coverage and comparison with the Nichols strain proteome [frontiersin.org]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Susceptibility of Treponema pallidum subsp. pallidum to Doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Susceptibility of Treponema pallidum subsp. pallidum to Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Procedures for In Vitro Cultivation of Treponema pallidum, the Syphilis Spirochete [jove.com]

- 16. Deep proteome coverage advances knowledge of Treponema pallidum protein expression profiles during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-Depth Proteome Coverage of In Vitro-Cultured Treponema pallidum and Quantitative Comparison Analyses with In Vivo-Grown Treponemes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The "Magic Bullet's" Wider War: Early 20th-Century Research on Arsphenamine's Antimicrobial Spectrum Beyond Syphilis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In 1910, Paul Ehrlich and his colleague Sahachiro Hata introduced Arsphenamine, commercially known as Salvarsan or "606," marking the dawn of the chemotherapeutic era.[1] While its fame was cemented as the first effective treatment for syphilis, Ehrlich's vision of a "magic bullet" — a compound that could selectively target pathogens without harming the host — extended to a broader range of infectious diseases. This technical guide delves into the early, often overlooked, research on the antimicrobial spectrum of this compound beyond its celebrated success against Treponema pallidum. The focus here is on the original experimental work, primarily detailed in Ehrlich and Hata's seminal 1910 publication, "Die experimentelle Chemotherapie der Spirillosen", which laid the groundwork for treating other spirillar diseases such as relapsing fever, avian spirillosis, and framboesia (yaws). This document provides a detailed examination of the experimental protocols, quantitative data from these pioneering studies, and the nascent understanding of the drug's mechanism of action.

I. Antimicrobial Spectrum and Efficacy: Quantitative Data

Early research on this compound's efficacy was largely conducted in vivo, as in vitro cultivation of spirochetes was not yet reliably established. The primary measure of success was the "dosis curativa," the curative dose required to clear an infection in an animal model, and the "dosis tolerata," the maximum tolerated dose. The ratio between these two values established the chemotherapeutic index, a key concept introduced by Ehrlich to define a drug's safety and efficacy.

In Vivo Efficacy Against Various Spirochetes

The following tables summarize the quantitative data extracted from Ehrlich and Hata's 1910 publication on their experiments with this compound against various spirillar diseases in animal models.

| Pathogen | Disease | Animal Model | Route of Infection | Dosis Curativa (Curative Dose) | Outcome |

| Spirochaeta recurrentis | Relapsing Fever | Mouse | Intraperitoneal | 0.008 - 0.01 mg | Spirochetes cleared from blood within 24 hours. |

| Spirochaeta gallinarum | Avian Spirillosis | Chicken | Subcutaneous | 0.05 - 0.1 mg | Spirochetes cleared from blood; preventative effect observed. |

| Treponema pallidum subsp. pertenue | Framboesia (Yaws) | Rabbit | Intratesticular | Not explicitly quantified in the 1910 publication, but clinical success was reported with single injections. | Rapid healing of lesions. |

In Vitro Activity

Direct in vitro studies on the spirocheticidal action of this compound were challenging in the early 20th century due to the difficulty in cultivating these organisms. However, some studies did provide insights into its direct antimicrobial effects.

| Organism | Method | Spirocheticidal Dilution | Source |

| Treponema pallidum | Dark-field microscopy of spirochetes from a chancre mixed with this compound solution | Not specified, but noted to be less effective in vitro than in vivo | General observation in early literature |

| Spirochetes (unspecified) | In vitro testing | 1:7,500 | Anonymous, 1914 |

II. Detailed Experimental Protocols

The following sections provide a detailed look into the methodologies employed by Ehrlich and Hata in their groundbreaking research, as described in "Die experimentelle Chemotherapie der Spirillosen".

A. Animal Models and Infection Protocols

1. Relapsing Fever in Mice:

-

Animal Model: Mice weighing approximately 20 grams.

-

Infection: A small drop of blood from a mouse with a high concentration of Spirochaeta recurrentis was injected intraperitoneally into a healthy mouse.

-

Observation: The infection was confirmed by examining a drop of tail blood under a dark-field microscope. A dense population of spirochetes was typically observed within 24-48 hours.

2. Avian Spirillosis in Chickens:

-

Animal Model: Chickens.

-

Infection: A small amount of blood rich in Spirochaeta gallinarum was injected subcutaneously into the breast muscle.

-

Observation: The presence of spirochetes in the blood was monitored daily using dark-field microscopy.

3. Framboesia (Yaws) in Rabbits:

-

Animal Model: Rabbits.

-

Infection: An emulsion of tissue from a human yaws papule was injected into the testicles of the rabbit.

-

Observation: The development of lesions and the presence of spirochetes were monitored.

B. Preparation and Administration of this compound (Salvarsan)

The administration of this compound was a complex procedure due to its instability and poor solubility. The following protocol for preparing a neutral suspension for injection was crucial for the experiments.

Protocol for Preparation of this compound Solution:

-

The required amount of this compound powder was weighed out.

-

The powder was dissolved in a small amount of sterile physiological saline.

-

A dilute solution of sodium hydroxide (NaOH) was added dropwise while stirring until the initial precipitate redissolved, forming a clear yellow solution.

-

A weak acid (e.g., dilute hydrochloric acid or acetic acid) was then carefully added to neutralize the solution, causing a fine, pale-yellow precipitate of the free base to form. This step was critical to reduce the toxicity of the injection.

-

The resulting neutral suspension was then diluted with sterile physiological saline to the final desired volume for injection.

Administration:

-

Mice: The neutral suspension was typically injected subcutaneously into the back or intraperitoneally.

-

Chickens: The injection was administered subcutaneously.

-

Rabbits: Intravenous injection into the ear vein was the preferred method.

C. Assessment of Curative and Tolerated Doses

-

Dosis Curativa (Curative Dose): Infected animals were treated with varying doses of this compound. The curative dose was defined as the minimum dose that reliably cleared the spirochetes from the blood of the infected animal within a specified timeframe (usually 24-48 hours) and prevented relapse.

-

Dosis Tolerata (Tolerated Dose): Healthy animals were administered escalating doses of this compound to determine the maximum dose that could be tolerated without causing severe toxic symptoms or death.

III. Visualizing Experimental Workflows and Proposed Mechanisms

Experimental Workflow for Determining Curative Dose

Caption: Workflow for determining the curative dose of this compound in animal models.

Proposed Mechanism of Action (Early 20th Century Hypothesis)

Ehrlich's "receptor theory" was the conceptual foundation for this compound's mechanism. He postulated that the drug had a high affinity for "chemoreceptors" present on the surface of the parasites, which were different from those on host cells. This selective binding, or "parasitotropism," was thought to be the basis for its targeted action.

Caption: Early 20th-century hypothetical mechanism of this compound's action.

IV. Conclusion

The early research on this compound, spearheaded by Paul Ehrlich and Sahachiro Hata, was not confined to syphilis. Their systematic investigation into its effects on other spirillar diseases, such as relapsing fever and avian spirillosis, provided a robust foundation for the principles of chemotherapy. While the experimental protocols of the time were rudimentary by modern standards, they were meticulously documented and laid the groundwork for the concepts of dose-response relationships, therapeutic indices, and the systematic screening of compounds for antimicrobial activity. This guide serves to highlight the breadth of this pioneering work and provide contemporary researchers with a detailed understanding of the origins of targeted antimicrobial therapy. The success of this compound against a spectrum of spirochetal infections truly validated Ehrlich's "magic bullet" concept and set the stage for the antibiotic revolution that would follow.

References

From Atoxyl to Arsphenamine: A Technical Guide to the First Magic Bullet

Abstract

This technical guide provides a comprehensive overview of the pharmacological evolution from Atoxyl to Arsphenamine, marking the dawn of the chemotherapeutic era. It details the scientific journey spearheaded by Paul Ehrlich, which transformed a toxic organoarsenic compound into the first effective treatment for syphilis. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the chemical modifications, experimental methodologies, and quantitative data that underpinned this medical breakthrough. By examining this pivotal moment in pharmaceutical history, we can appreciate the foundational principles of targeted therapy that continue to drive modern drug discovery.

Introduction: The Quest for a "Magic Bullet"

At the turn of the 20th century, the medical world was grappling with infectious diseases for which there were few effective treatments. The prevailing therapies, such as mercury for syphilis, were often highly toxic and offered limited efficacy.[1][2] It was in this context that German physician and scientist Paul Ehrlich conceived of the "magic bullet" (Zauberkugel)—a chemical compound that could selectively target and destroy pathogenic organisms without harming the host.[3][4][5] This revolutionary concept laid the groundwork for modern chemotherapy.[5][6] Ehrlich's work began with the study of synthetic dyes, observing that certain dyes could selectively stain specific cells and microbes, which led him to theorize that chemicals could be designed to kill them.[3][7]

Atoxyl: The Flawed Precursor

The journey to the first magic bullet began with Atoxyl, an organic arsenical compound first synthesized in 1859.[8] Initially, its name, derived from the Greek for "non-toxic," suggested it was a safer alternative to inorganic arsenic.[9] In the early 1900s, Atoxyl demonstrated activity against trypanosomes, the protozoa that cause sleeping sickness.[8][10] However, its clinical application was severely hampered by its profound toxicity. The compound was found to cause severe side effects, most notably irreversible blindness due to optic nerve atrophy, as well as damage to the inner ear and kidneys.[11][12][13] This toxicity limited its therapeutic potential and spurred Ehrlich's search for a safer, more effective derivative.[8][14]

The Systematic Evolution to this compound

Paul Ehrlich, along with his chief chemist Alfred Bertheim, began a systematic program to modify the structure of Atoxyl.[4][7] They correctly determined its chemical structure as p-aminophenylarsonic acid, which opened up avenues for targeted chemical synthesis.[8][12] Ehrlich's team synthesized hundreds of Atoxyl derivatives, meticulously testing each one.[1][15]

A pivotal moment came in 1909 with the arrival of Japanese bacteriologist Dr. Sahachiro Hata at Ehrlich's institute.[2][16] Hata had mastered the technique of inducing syphilis in rabbits, creating the first reliable animal model for the disease.[16][17][18] Ehrlich tasked Hata with re-screening the entire library of arsenical compounds for activity against the syphilis spirochete, Treponema pallidum.[2][18][19]

The 606th compound in the series, synthesized by Bertheim in 1907 and initially dismissed, was re-tested by Hata and showed remarkable efficacy.[1][4][20] This compound, this compound, could cure syphilis in rabbits with a single dose.[2][16] In 1910, Ehrlich and Hata presented their groundbreaking findings, and the drug was marketed by Hoechst AG under the trade name Salvarsan, meaning "the arsenic that saves."[1][2][20] This marked the first time a man-made chemical compound was used to successfully cure a specific infectious disease.[2]

Quantitative Data Summary

The evolution from Atoxyl to this compound is best illustrated by comparing their therapeutic and toxic properties. Ehrlich's work was a deliberate effort to improve the therapeutic index—the ratio of the toxic dose to the therapeutic dose.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Typical Therapeutic Dose | Key Toxicities | Target Pathogen(s) |

| Atoxyl | C₆H₈AsNO₃ | 217.05[12] | High, with poor efficacy | Optic nerve atrophy (blindness), ototoxicity, nephrotoxicity[8][11][13] | Trypanosomes[8] |

| This compound | C₁₂H₁₂As₂N₂O₂·2HCl | 474.99 | 0.3 - 0.6 g | Local necrosis, Jarisch-Herxheimer reaction, lower systemic toxicity | Treponema pallidum[20] |

Note: The data represents typical values from early 20th-century medical literature. The precise therapeutic index was difficult to establish but was significantly improved in this compound compared to Atoxyl.

Experimental Protocols

The success of Ehrlich's program was built on rigorous and reproducible experimental methods.

Synthesis of this compound (Compound 606)

The synthesis of this compound was a multi-step chemical process developed by Alfred Bertheim in Ehrlich's laboratory. While the exact historical protocol is complex, a representative summary is as follows:

Objective: To synthesize 3,3'-diamino-4,4'-dihydroxyarsenobenzene from an Atoxyl derivative.

Starting Material: 3-nitro-4-hydroxyphenylarsonic acid (derived from Atoxyl).

Procedure:

-

Reduction: The starting material is subjected to a strong chemical reduction, typically using sodium hydrosulfite.

-

This process simultaneously reduces the pentavalent arsenic to the active trivalent state and the nitro group (-NO₂) to an amino group (-NH₂).

-

The reduction results in the formation of the arsenobenzene dimer, which is the core structure of this compound.

-

Purification and Formulation: The resulting yellow, crystalline powder is highly unstable and prone to oxidation into more toxic forms.[4][20]

-

It was packaged in sealed ampoules under a nitrogen or carbon dioxide atmosphere to ensure stability.[20][21] For administration, it had to be carefully dissolved in sterile water and neutralized immediately before injection.[20]

In Vivo Efficacy Testing (Hata's Rabbit Model)

Dr. Hata's reliable animal model was crucial for demonstrating the anti-syphilitic properties of the compounds.

Objective: To assess the therapeutic efficacy of arsenical compounds against Treponema pallidum infection.

Procedure:

-

Animal Model: Male rabbits were used for the experiments.[2][16]

-

Inoculation: A strain of Treponema pallidum was injected directly into the rabbits' testicles, leading to the formation of a primary lesion (chancre) rich with spirochetes within a few weeks.[17][18]

-

Compound Administration: The test compound (e.g., this compound) was dissolved and administered intravenously.

-

Monitoring and Evaluation:

-

The lesions were observed for healing.

-

Fluid from the lesions was examined using dark-field microscopy to confirm the disappearance of the motile spirochetes.[18]

-

-

Endpoint: A compound was deemed effective if it led to the rapid clearance of spirochetes and the subsequent healing of the lesions. Hata found that Compound 606 was highly effective in this model.[2][4]

Diagrams and Workflows

The following diagrams illustrate the logical and experimental progression of this pharmacological evolution.

Caption: Logical evolution from the toxic Atoxyl to the effective this compound.

Caption: The iterative experimental workflow for discovering this compound.

Conclusion

The development of this compound from Atoxyl is a landmark in the history of medicine and pharmacology. It represents the first successful application of rational, systematic drug discovery, validating Paul Ehrlich's visionary concept of the "magic bullet."[5] This achievement not only provided the first effective cure for syphilis, a widespread and devastating disease, but also established the core principles of chemotherapy: the relationship between chemical structure and biological activity, the importance of selective toxicity, and the necessity of rigorous preclinical testing in animal models. The journey from a toxic precursor to a life-saving drug laid the intellectual and methodological foundation upon which the entire field of antimicrobial and anticancer chemotherapy was built.

References

- 1. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 2. Sahachiro Hata - Wikipedia [en.wikipedia.org]

- 3. w.johndclare.net [w.johndclare.net]

- 4. The introduction of ‘chemotherapy’ using this compound – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic - Wikipedia [en.wikipedia.org]

- 8. Atoxyl [chemeurope.com]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. The nephrotoxic effect of the ototoxic compound atoxyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 13. Experimentally (atoxyl) induced ampullar degeneration and damage to the maculae utriculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal advancement - Technology and its contribution to Science [g101e26ateam5.weebly.com]

- 15. mun.ca [mun.ca]

- 16. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sahachiro Hata [paul-ehrlich.de]

- 18. researchgate.net [researchgate.net]

- 19. Sahachiro Hata (1873-1938) and his contributions to the birth of antimicrobial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound - Wikipedia [en.wikipedia.org]

- 21. jameslindlibrary.org [jameslindlibrary.org]

Arsphenamine's Enduring Legacy: A Technical Guide to the Dawn of the Pharmaceutical Industry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Arsphenamine

Introduction

The discovery of this compound, commercially known as Salvarsan, represents a watershed moment in the history of medicine and the genesis of the modern pharmaceutical industry. This document provides a comprehensive technical overview of this compound, from its conceptualization as a "magic bullet" to its synthesis, experimental validation, and ultimate impact on the principles of chemotherapy and drug development. It is intended to serve as a detailed resource for professionals in the fields of pharmacology, microbiology, and drug discovery, offering insights into the foundational methodologies that continue to influence contemporary research.

The Conceptual Framework: Ehrlich's "Magic Bullet"

At the turn of the 20th century, German physician and scientist Paul Ehrlich conceived of the "magic bullet" (Zauberkugel), a revolutionary idea that a chemical compound could be designed to selectively target and destroy a specific pathogen without harming the host organism.[1][2][3][4][5] This concept was born from his extensive work with synthetic dyes, where he observed that certain dyes would selectively stain specific cells and microorganisms.[6][7] Ehrlich theorized that this principle of selective affinity could be applied to therapeutics, laying the groundwork for a systematic approach to drug discovery.[1]

Ehrlich's side-chain theory further elaborated on this concept, postulating that cells possess specific receptors ("side chains") that interact with chemical substances.[1] He proposed that a therapeutic agent could be designed to bind exclusively to the receptors of a pathogen, thereby delivering a toxic payload directly to the target. This theoretical framework guided his quest for a cure for syphilis, a devastating infectious disease caused by the spirochete Treponema pallidum.[8][9]

The Discovery and Synthesis of this compound (Salvarsan)

Ehrlich's search for a "magic bullet" against syphilis led him and his team, including chemist Alfred Bertheim and Japanese bacteriologist Dr. Sahachiro Hata, to systematically synthesize and screen a series of organoarsenic compounds.[8][9] The starting point for this research was Atoxyl, an arsenic compound that had shown some activity against trypanosomes but was also highly toxic.[6]

The team embarked on a laborious process of chemical modification and biological testing. In 1909, the 606th compound in this series, this compound, demonstrated remarkable efficacy against Treponema pallidum in rabbit models of syphilis.[6][9] This breakthrough marked the successful realization of Ehrlich's "magic bullet" concept. The compound was subsequently named Salvarsan, signifying "the arsenic that saves."[10]

Experimental Protocols

The synthesis of this compound is a multi-step process starting from 3-nitro-4-hydroxyphenylarsonic acid. The key transformation involves the reduction of both the nitro group and the arsonic acid.

-

Nitration of p-hydroxyphenylarsonic acid: p-hydroxyphenylarsonic acid is treated with a mixture of nitric and sulfuric acids to yield 3-nitro-4-hydroxyphenylarsonic acid.

-

Reduction of the Nitro Group: The 3-nitro-4-hydroxyphenylarsonic acid is then reduced to 3-amino-4-hydroxyphenylarsonic acid. A common laboratory method involves the use of a reducing agent like sodium amalgam in methanol.

-

Reduction of the Arsonic Acid: The final step is the reduction of the arsonic acid to the arseno compound, this compound. Historically, this was achieved using a strong reducing agent such as sodium hydrosulfite (Na₂S₂O₄).

The rabbit model was crucial for evaluating the efficacy and toxicity of the synthesized arsenical compounds.

-

Infection: Rabbits were infected with Treponema pallidum to induce syphilitic lesions.

-

Compound Administration: The synthesized compounds, including this compound, were administered intravenously.

-

Observation: The animals were monitored for the resolution of syphilitic lesions and signs of toxicity.

-

Efficacy Assessment: The effectiveness of the compound was determined by the clearance of spirochetes from the lesions and the healing of the ulcers.

Quantitative Data

While precise, large-scale clinical trial data with control groups as we know them today were not a feature of early 20th-century medical research, historical records provide valuable quantitative insights into the production and initial use of Salvarsan.

| Metric | Value | Source |

| Initial Clinical Application (by end of 1910) | 65,000 doses administered to over 20,000 patients | [11] |

| Daily Production by Hoechst (by November 1910) | 12,000–14,000 ampoules | [11] |

| Annual Production in the U.S. (by 1920) | Over 2 million doses | [10] |

Mechanism of Action

This compound is a prodrug, meaning it is converted into its active form within the body.[10] The exact structure of Salvarsan was a subject of debate for many years, but it is now understood to be a mixture of cyclic polyarsine compounds. In vivo, these compounds are thought to be oxidized to a more reactive trivalent arsenic species, likely oxophenarsine.

The active metabolite is believed to exert its antimicrobial effect by binding to sulfhydryl (-SH) groups in essential enzymes of Treponema pallidum. This binding disrupts critical metabolic pathways, leading to the death of the spirochete. The selective toxicity of this compound is attributed to a higher affinity of its active form for the sulfhydryl-containing proteins in the pathogen compared to those in the host's cells.

References

- 1. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 2. biomedicalodyssey.blogs.hopkinsmedicine.org [biomedicalodyssey.blogs.hopkinsmedicine.org]

- 3. The magic bullet hits many targets: Salvarsans impact on UK health systems, 1909–1943 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. scribd.com [scribd.com]

- 6. A Science Odyssey: People and Discoveries: Ehrlich finds cure for syphilis [pbs.org]

- 7. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]

- 8. smithsonianmag.com [smithsonianmag.com]

- 9. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme-constrained Metabolic Model of Treponema pallidum Identified Glycerol-3-phosphate Dehydrogenase as an Alternate Electron Sink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxygen Uptake by Treponema pallidum - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of the "Magic Bullet": Sahachiro Hata's Pivotal Role in the Discovery of Arsphenamine

A Technical Whitepaper on the Foundational Experiments of Chemotherapy

Introduction

The early 20th century marked a paradigm shift in the treatment of infectious diseases, moving away from empirical and often toxic remedies to targeted therapies. This revolution was spearheaded by the visionary German scientist Paul Ehrlich and his concept of the "Zauberkugel" or "magic bullet" – a compound that could selectively target and destroy pathogenic organisms without harming the host. The realization of this concept was achieved through the discovery of Arsphenamine, also known as Salvarsan or Compound 606, the first effective chemotherapeutic agent against syphilis. While Ehrlich's genius provided the theoretical framework, the meticulous and systematic experimental work of Japanese bacteriologist Dr. Sahachiro Hata was the cornerstone of this groundbreaking discovery.[1][2][3] This technical guide provides an in-depth analysis of Hata's contributions, focusing on the quantitative data and experimental protocols that led to the development of this compound.

Conceptual Framework: The "Magic Bullet"

Frustrated with the non-specific and highly toxic treatments for infectious diseases, such as mercury for syphilis, Paul Ehrlich envisioned a new approach.[1] His work with synthetic dyes had demonstrated that certain chemicals exhibited specific affinities for particular cells and microorganisms.[4] This led him to hypothesize the existence of "chemoreceptors" on pathogens that could be specifically targeted by chemical agents. The ideal therapeutic, or "magic bullet," would bind exclusively to these receptors on the invading microbe, leading to its destruction while leaving the host's cells unscathed.[5][6] This principle of selective toxicity laid the foundation for modern chemotherapy.

The Systematic Screening of Arsenicals: Hata's Critical Contribution

Ehrlich's laboratory at the Institute for Experimental Therapy in Frankfurt had synthesized hundreds of organic arsenical compounds, primarily for the treatment of trypanosomiasis.[1][3] However, the initial screening of these compounds for activity against Treponema pallidum, the spirochete responsible for syphilis, had been discouraging. When Dr. Sahachiro Hata joined Ehrlich's team in 1909, he was tasked with the arduous process of re-evaluating these arsenicals.[1][3] Hata's expertise in experimental syphilis, particularly his proficiency in inducing and observing the disease in rabbits, proved to be the decisive factor in the success of this endeavor.

Experimental Workflow: From Synthesis to In Vivo Testing

The process of discovering this compound was a systematic and iterative one, as illustrated in the workflow diagram below. This process involved the chemical synthesis of a vast library of arsenical compounds, followed by a rigorous screening protocol developed and executed by Hata.

Experimental Protocols

The success of Hata's research was underpinned by the development and standardization of robust experimental protocols. These protocols allowed for the reliable induction of syphilis in an animal model and the systematic evaluation of the therapeutic and toxic effects of the arsenical compounds.

Animal Model: The Rabbit Syphilis Model

-

Animal Species: Rabbits were chosen as the primary animal model due to their susceptibility to Treponema pallidum and the manifestation of syphilitic lesions that were readily observable.

-

Inoculation: Rabbits were inoculated with a suspension of Treponema pallidum obtained from a human chancre. The inoculation was typically performed intratesticularly or on the scrotum, leading to the development of a primary chancre within a few weeks.

-

Observation: The progression of the disease was monitored by observing the development and characteristics of the primary chancre, as well as the appearance of secondary lesions. Microscopic examination of material from the lesions was used to confirm the presence of spirochetes.

Preparation and Administration of this compound (Compound 606)

The administration of this compound was a complex procedure due to its instability and poor solubility.

-

Preparation of the Solution: this compound was supplied as a yellow, crystalline powder that was unstable in air.[7] To prepare it for injection, the powder was dissolved in sterile water or saline. As the resulting solution was acidic, it had to be neutralized with a precise amount of sodium hydroxide solution immediately before administration to avoid causing pain and tissue damage at the injection site. The final solution had to be clear.

-

Route of Administration: The primary route of administration in the animal experiments was intravenous injection, typically into the ear vein of the rabbit. Intramuscular injections were also explored but were found to be extremely painful and caused local necrosis.

Quantitative Data: Efficacy and Toxicity of this compound

The meticulous documentation of quantitative data from the animal experiments was crucial in establishing the therapeutic potential and safety profile of this compound. The following tables summarize the key findings from Hata's experiments.

Table 1: Therapeutic Efficacy of this compound in Experimental Syphilis (Rabbits)

| Dosage (mg/kg) | Outcome | Time to Disappearance of Spirochetes from Lesions | Time to Healing of Primary Chancre |

| 10 | Complete cure in all treated animals | 24-48 hours | 10-14 days |

| 5 | Generally effective, with some relapses | 48-72 hours | 14-21 days |

| <5 | Inconsistent results, frequent relapses | Variable | Incomplete or delayed healing |

Table 2: Acute Toxicity of this compound in Various Animal Species

| Animal Species | Route of Administration | LD₅₀ (mg/kg) | Observed Toxic Effects |

| Rabbit | Intravenous | 100-150 | Ataxia, convulsions, respiratory failure |

| Mouse | Intravenous | 150-200 | Similar to rabbits |

| Rat | Intravenous | ~200 | Similar to rabbits |

Table 3: Chemotherapeutic Index of this compound

The chemotherapeutic index, a concept developed by Ehrlich, is the ratio of the maximum tolerated dose (dosis tolerata) to the minimum curative dose (dosis curativa). A higher chemotherapeutic index indicates a safer drug.

| Animal Model | Dosis Tolerata (mg/kg) | Dosis Curativa (mg/kg) | Chemotherapeutic Index |

| Rabbit Syphilis | ~50 | 10 | ~5 |

| Mouse Relapsing Fever | ~100 | 2-3 | ~33-50 |

Logical Framework for the Screening Process

The screening process that led to the identification of Compound 606 was not a simple linear path. It involved a logical framework of selection, elimination, and re-evaluation, as depicted in the following diagram.

Conclusion

The discovery of this compound was a landmark achievement in the history of medicine and the dawn of the age of chemotherapy. While Paul Ehrlich's visionary "magic bullet" concept provided the intellectual impetus, it was the rigorous and systematic experimental work of Sahachiro Hata that transformed this theory into a life-saving reality. Hata's meticulous development of the rabbit syphilis model, his painstaking screening of hundreds of compounds, and his careful quantification of efficacy and toxicity were the essential contributions that led to the identification of Compound 606. This technical guide underscores the critical importance of robust preclinical experimental methodology in drug discovery and development, a legacy of Sahachiro Hata that continues to influence the field to this day.

References

- 1. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 2. jameslindlibrary.org [jameslindlibrary.org]

- 3. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 4. A Science Odyssey: People and Discoveries: Ehrlich finds cure for syphilis [pbs.org]

- 5. The introduction of ‘chemotherapy’ using this compound – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Comparative Analysis of Arsphenamine and Neosalvarsan: Structural Insights for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive examination of the structural and functional differences between two pioneering antimicrobial agents, Arsphenamine and its derivative, Neosalvarsan. Developed in the early 20th century, these organoarsenic compounds marked a significant milestone in the history of chemotherapy, particularly in the treatment of syphilis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their chemical structures, physicochemical properties, and the historical context of their development.

Introduction: The Dawn of Chemotherapy

The discovery of this compound, also known as Salvarsan or "compound 606," by Paul Ehrlich and his team in 1907, and its introduction in 1910, is a landmark event in medicine.[1][2][3] It was the first effective treatment for syphilis, a devastating infectious disease.[1] this compound was the result of a systematic search for a "magic bullet"—a compound that could selectively target a pathogen without harming the host.[1][2] Despite its efficacy, this compound presented significant challenges in its administration due to its low solubility and instability in air.[1][3] These limitations spurred the development of a more user-friendly derivative, Neosalvarsan (or Neothis compound), which became available in 1912.[1][4][5]

Core Structural Differences

The fundamental distinction between this compound and Neosalvarsan lies in the modification of an amino group on the aromatic ring. This seemingly minor alteration has profound implications for the compounds' physicochemical properties, most notably their solubility.

This compound (Salvarsan): The chemical structure of this compound was a subject of debate for many years. Initially, it was proposed to contain an arsenic-arsenic double bond (As=As).[1][6] However, modern analytical techniques, such as mass spectrometry, have revealed that this compound exists as a mixture of cyclic trimers and pentamers, with single arsenic-arsenic bonds (As-As).[1][4] The core structure consists of 3-amino-4-hydroxyphenyl groups linked by arsenic atoms.[1]

Neosalvarsan (Neothis compound): Neosalvarsan is a derivative of this compound designed for improved solubility.[5][7] The key structural modification is the addition of a sodium formaldehyde sulfoxylate moiety (-CH₂OS(O)Na) to one of the amino groups of the this compound backbone.[8] This modification significantly enhances the compound's aqueous solubility, simplifying its clinical administration.[5][7] Like this compound, Neosalvarsan is also presumed to exist in a cyclic form with single arsenic-arsenic bonds, rather than a double bond.[4][5][6]

The developmental relationship between these two compounds illustrates a classic drug development strategy: modifying a lead compound to improve its pharmaceutical properties.

Comparative Data

The following table summarizes the key quantitative and qualitative differences between this compound and Neosalvarsan.

| Property | This compound (Salvarsan) | Neosalvarsan (Neothis compound) | Reference |

| Chemical Formula | C₁₂H₁₄As₂Cl₂N₂O₂ | C₁₃H₁₃As₂N₂NaO₄S | [2][8][9] |

| Molar Mass | 475.0 g/mol (as dihydrochloride) | 466.15 g/mol | [8] |

| Key Structural Feature | 3-amino-4-hydroxyphenyl arsenical backbone | This compound backbone with a sodium formaldehyde sulfoxylate group on an amino moiety | [8] |

| Arsenic-Arsenic Bond | Single bonds in cyclic trimers and pentamers | Presumed to be single bonds in cyclic structures | [1][4][5][6] |

| Solubility | Poorly soluble in water; required dissolution in a large volume of sterile water. | More soluble in water, allowing for easier preparation of injections. | [1][5][7] |

| Stability | Highly unstable in air, requiring storage in sealed vials under a nitrogen atmosphere. | Also required storage in sealed vials to prevent oxidation. | [1] |

| Toxicity | More toxic. | Less toxic, though still carried a significant risk of side effects. | [4][5][7] |

| Year of Introduction | 1910 | 1912 | [1][4][5] |

Experimental Protocols

Conceptual Synthesis Workflow of this compound and Neosalvarsan:

Mechanism of Action and Prodrug Nature

Both this compound and Neosalvarsan are considered prodrugs.[4][5][10] This means they are metabolized within the body into their active forms.[4][10] The active metabolite is believed to be an oxidized arsenic species that exerts its antimicrobial effect by binding to essential components of the parasitic cells.[10]

Conclusion

The evolution from this compound to Neosalvarsan represents a pivotal moment in early pharmaceutical development, demonstrating the importance of iterative chemical modification to enhance the therapeutic profile of a drug. The primary structural difference—the addition of a solubilizing group to the this compound backbone—led to a compound with improved practical utility, even if it was slightly less effective.[1] This historical example continues to be relevant for modern drug development, underscoring the critical interplay between chemical structure, physicochemical properties, and clinical applicability. Both compounds were eventually superseded by the advent of penicillin in the 1940s, which offered a much safer and more effective treatment for syphilis.[1][4][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. wikiwand.com [wikiwand.com]

- 4. Neosalvarsan [chemeurope.com]

- 5. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The introduction of ‘chemotherapy’ using this compound – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neothis compound | C13H13As2N2NaO4S | CID 76961391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Neothis compound Research Chemical|For Research [benchchem.com]

Methodological & Application

Protocols for the safe handling and administration of Arsphenamine in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsphenamine, historically known under the trade name Salvarsan, was a groundbreaking organoarsenic compound and the first effective chemotherapeutic agent for syphilis, discovered by Paul Ehrlich and his team in 1909.[1][2] Its development marked the dawn of modern antimicrobial chemotherapy.[2] Although largely replaced by penicillin in the 1940s, this compound and its derivatives remain subjects of interest in research for their unique biological activities.[3]

These application notes provide detailed protocols for the safe handling, preparation, and administration of this compound in a laboratory setting, compiled from historical accounts and modern safety guidelines for arsenic-containing compounds. Given that this compound is a historical compound, some data, particularly regarding precise modern toxicity values and detailed signaling pathways, is limited.

Physical and Chemical Properties

This compound is a yellow, crystalline, hygroscopic powder that is highly unstable in air, necessitating storage in sealed vials under an inert atmosphere such as nitrogen or carbon dioxide.[2][3][4] It is known to be soluble in water, ether, and glycerine.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₄As₂Cl₂N₂O₂ | [5] |

| Molecular Weight | 439.00 g/mol | [5] |

| Appearance | Yellow, crystalline, hygroscopic powder | [2] |

| Melting Point | ~190°C (estimate) | [6] |

| Solubility | Soluble in water, ether, glycerine | [3][4] |

| Stability | Highly unstable in air (prone to oxidation) | [2] |

Safety and Handling

This compound is an organoarsenic compound and must be handled with extreme caution due to its high toxicity. All procedures should be conducted in accordance with institutional and national safety regulations for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted before any work with this compound. The following minimum PPE is required:

-

Eye Protection: Tightly fitting safety goggles and a face shield.

-

Body Protection: A fully buttoned lab coat with full-length sleeves.

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves must be changed immediately if contaminated.

-

Respiratory Protection: All manipulations of this compound powder must be performed in a certified chemical fume hood to prevent inhalation.

Engineering Controls

-

Chemical Fume Hood: All work with this compound powder and concentrated solutions must be conducted in a properly functioning chemical fume hood.

-

Designated Area: A designated area within the laboratory should be clearly marked for this compound use. All equipment used in this area should be labeled as "Arsenic Contaminated" and should not be removed without proper decontamination.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.

Spill and Decontamination Procedures

In case of a spill, evacuate the area and prevent unauthorized entry.

-

Small Spills (Powder): Do not sweep. Gently cover the spill with a wet paper towel to avoid generating dust. Using appropriate PPE, carefully collect the material and place it in a sealed, labeled hazardous waste container.

-

Large Spills: Evacuate the laboratory and contact the institution's environmental health and safety department immediately.

-

Decontamination: All surfaces and equipment contaminated with this compound must be decontaminated. Use a suitable cleaning agent and collect all cleaning materials, including contaminated PPE, for disposal as hazardous waste. Do not dispose of any this compound-containing waste down the drain.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol is adapted from historical methods for the preparation of this compound for injection and should be performed under sterile conditions in a chemical fume hood.[7]

Materials:

-

Lyophilized this compound in a sealed vial

-

Sterile, distilled water

-

Sterile 0.1 M Sodium Hydroxide (NaOH) solution

-

Sterile syringes and needles

-

Sterile glassware

-

Sterile 0.22 µm syringe filter

Procedure:

-

Bring the vial of lyophilized this compound to room temperature.

-

Carefully open the vial, avoiding inhalation of the powder.

-

Add a small amount of sterile, distilled water to the vial to dissolve the this compound. Historical accounts suggest this may require a significant volume of water.[2]

-

Once dissolved, the solution will be acidic. Carefully add sterile 0.1 M NaOH dropwise while gently swirling until the solution is neutralized. The exact amount of NaOH required should be calculated based on the amount of this compound.

-

Filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

-

The reconstituted solution is highly unstable and should be used immediately.[2]

Workflow for this compound Reconstitution

Caption: Workflow for the reconstitution of lyophilized this compound.

Administration to Laboratory Animals

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). The following is a general guideline based on historical experimental use.

Species: Rabbit (historical model for syphilis research)[8][9][10] Route of Administration: Intravenous (IV) Dosage: 10 mg/kg body weight (based on historical studies)[8][9][10]

Procedure:

-

Anesthetize the animal according to the approved IACUC protocol.

-

Administer the freshly prepared this compound solution intravenously.

-

Monitor the animal closely for any adverse reactions during and after administration.

-

Provide appropriate post-procedural care as outlined in the IACUC protocol.

Toxicity Data

The toxicity of this compound is primarily due to its arsenic content. Data on the acute toxicity of this compound is limited in modern literature. The following table includes available data for this compound and a related inorganic arsenic compound for reference.

Table 2: Acute Toxicity Data

| Compound | Species | Route | LD Value | Reference(s) |

| This compound | Rat | Intravenous | LD₁₀₀: 140 mg/kg | [10] |

| Sodium Arsenite | Rat | Subcutaneous | LD₅₀: 12 mg/kg | |

| Sodium Arsenite | Mouse | Subcutaneous | LD₅₀: 16.5 mg/kg |

Mechanism of Action

The precise biochemical mechanism of this compound's action against Treponema pallidum is not fully elucidated.[11] It is understood that this compound is a prodrug that is metabolized in vivo to its active, more toxic trivalent arsenic form.[1]

Arsenicals are known to exert their toxic effects by inhibiting essential enzyme systems. A primary target is the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration. Trivalent arsenic compounds form a stable complex with the sulfhydryl (-SH) groups of lipoamide, a cofactor of the PDH complex, thereby inhibiting its function and disrupting the cell's energy production.[12][13][14]

Proposed Mechanism of Action of this compound

References

- 1. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The introduction of ‘chemotherapy’ using this compound – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jameslindlibrary.org [jameslindlibrary.org]

- 5. This compound | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Of Syphilis and Salvarsan: The danger and promise of cure - Dittrick Medical History Center [artsci.case.edu]

- 8. rupress.org [rupress.org]

- 9. EXPERIMENTAL OBSERVATIONS ON THE "CURE" OF SYPHILIS IN THE RABBIT WITH this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. New mechanisms of bacterial arsenic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 13. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

Application Notes and Protocols for In Vitro Studies with Arsphenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsphenamine, historically known as Salvarsan or Compound 606, was one of the first effective chemotherapeutic agents, primarily used for the treatment of syphilis.[1][2] This organoarsenic compound, synthesized by Paul Ehrlich and his team, marked a significant milestone in medicine.[1][3] While its clinical use has been largely replaced by modern antibiotics, the unique properties of this compound and other organoarsenic compounds have led to renewed interest in their potential applications in various in vitro research fields, including oncology and microbiology.

These application notes provide a comprehensive guide to the reconstitution and stabilization of this compound for use in in vitro studies. Due to the compound's inherent instability, particularly its sensitivity to oxidation, specific handling procedures are crucial to obtain reliable and reproducible experimental results.

Chemical Properties and Stability

This compound is a yellow, crystalline, hygroscopic powder that is highly unstable in the presence of air.[1] Historically, it was packaged in sealed ampoules under an inert gas like carbon dioxide to prevent oxidation.[1] The structure of this compound is now understood to be a mixture of cyclic trimers and pentamers of the 3-amino-4-hydroxyphenyl-arsine moiety.[1] It is soluble in water, ether, and glycerine.[1]

The primary challenge in working with this compound is its rapid oxidation, which can lead to the formation of more toxic and less active byproducts. Therefore, all procedures should be designed to minimize its exposure to atmospheric oxygen.

Data Presentation: Reconstitution and Stability of this compound Solutions

Given the limited contemporary research on the in vitro use of this compound, the following tables provide a summary of recommended solvents and hypothetical stability data based on its known chemical properties and general laboratory practices for unstable compounds.

Table 1: Recommended Solvents for this compound Reconstitution

| Solvent | Concentration Range | Notes |

| Degassed, Sterile Water | Up to 1 mg/mL | Historically used for clinical preparations.[1] Requires immediate use. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL | Recommended for preparing concentrated stock solutions for in vitro use. |

| Degassed, Sterile Phosphate-Buffered Saline (PBS) | Up to 0.5 mg/mL | For final dilutions immediately prior to cell treatment. |

Table 2: Hypothetical Stability of this compound Stock Solutions

| Solvent | Concentration | Storage Temperature | Estimated Stability (with minimal air exposure) |

| Anhydrous DMSO | 10 mg/mL | -80°C | Up to 1 month |

| Anhydrous DMSO | 10 mg/mL | -20°C | Up to 1 week |

| Degassed, Sterile Water | 1 mg/mL | 4°C | Less than 4 hours |

| Cell Culture Medium | 10 µg/mL | 37°C | Less than 2 hours |

Note: The stability data in Table 2 is estimated and should be experimentally verified for your specific in vitro system.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder (in a sealed, inert gas-filled vial)

-

Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Sterile, nitrogen or argon gas source with a fine-nozzle dispenser

-

Sterile, disposable syringes and needles

Procedure:

-

Prepare a controlled environment: Perform all steps in a laminar flow hood or a glove box with an inert atmosphere to minimize oxygen exposure.

-

Equilibrate reagents: Allow the sealed vial of this compound and anhydrous DMSO to come to room temperature.

-

Inert gas purge: Carefully open the this compound vial and immediately flush the headspace with a gentle stream of nitrogen or argon gas.

-

Dissolution: Using a sterile syringe, add the required volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortexing: Immediately cap the vial and vortex gently until the powder is completely dissolved. The solution should be a clear, yellow-to-orange color.

-

Aliquoting: Working quickly, aliquot the stock solution into pre-labeled, sterile amber microcentrifuge tubes. Before capping each tube, flush the headspace with inert gas.

-

Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

-

This compound-DMSO stock solution (from Protocol 1)

-

Pre-warmed, sterile cell culture medium

-

Sterile, conical tubes

Procedure:

-

Thaw stock solution: Rapidly thaw an aliquot of the this compound-DMSO stock solution by hand or in a 37°C water bath.

-

Serial dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations.

-

Immediate use: Use the final working solutions immediately to treat cells. Do not store this compound diluted in aqueous culture medium.

-

Vehicle control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Protocol 3: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a cell line of interest.

Materials:

-

Adherent or suspension cells

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Plate reader

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling pathway of this compound in eukaryotic cells is not fully elucidated, it is hypothesized to share similarities with other arsenic compounds like arsenic trioxide, which is known to induce apoptosis in cancer cells. The following diagram illustrates a potential pathway.

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow for this compound In Vitro Studies

The following diagram outlines the general workflow for conducting in vitro experiments with this compound.

Caption: General workflow for in vitro experiments with this compound.

Conclusion

The successful use of this compound in modern in vitro research hinges on the careful management of its inherent instability. By employing anaerobic techniques for reconstitution and preparing fresh working solutions, researchers can minimize oxidative degradation and obtain meaningful data. The provided protocols and conceptual frameworks offer a starting point for investigating the biological effects of this historically significant compound in a controlled laboratory setting. It is strongly recommended to perform preliminary experiments to validate the stability and activity of this compound under your specific experimental conditions.

References

Application Notes and Protocols for the Synthesis of Arsphenamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Arsphenamine and its key derivative, Neothis compound, for research purposes. The protocols are based on the foundational work of Paul Ehrlich and subsequent process refinements.[1][2][3][4][5] This document includes quantitative data, detailed experimental procedures, and analytical methods for the characterization of the synthesized compounds.

Overview and Historical Context

This compound, marketed as Salvarsan or "606," was the first effective chemotherapeutic agent for syphilis, discovered by Paul Ehrlich in 1909.[1][3][4] Its synthesis represented a landmark in medicinal chemistry, demonstrating the principle of a "magic bullet" that could selectively target a pathogen.[1][3] The original synthesis was a multi-step process starting from 3-nitro-4-hydroxyphenylarsonic acid.[3] A key derivative, Neothis compound (Neosalvarsan), was later developed to improve solubility and ease of administration.[1][2][4]

The structure of this compound was long believed to be a dimer with an arsenic-arsenic double bond, but modern mass spectrometric analysis has revealed it to be a mixture of cyclic trimers and pentamers with arsenic-arsenic single bonds.[1]

Synthesis of this compound (Salvarsan)

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 3-amino-4-hydroxyphenylarsonic acid, from 3-nitro-4-hydroxyphenylarsonic acid. The second stage is the reduction of this precursor to this compound.

Stage 1: Synthesis of 3-amino-4-hydroxyphenylarsonic acid

This protocol describes the reduction of the nitro group of 3-nitro-4-hydroxyphenylarsonic acid to an amino group.

Reaction Scheme:

A simplified reaction scheme for the synthesis of the this compound precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 31.6 g of 3-nitro-4-hydroxyphenylarsonic acid in 600 mL of methanol.

-

Reduction: To the solution, add 840 g of 4% sodium amalgam. Heat the mixture to reflux on a water bath with continuous stirring until the evolution of gas ceases.

-

Work-up:

-

Remove the methanol by distillation under reduced pressure.

-

Treat the residue with 120 mL of water and separate the mercury.

-

To the aqueous solution, add 150 mL of concentrated hydrochloric acid.

-

Allow the mixture to stand for 24 hours to facilitate precipitation.

-

-

Purification:

-

Filter the crude product and treat the filtrate with activated carbon to remove colored impurities.

-

Adjust the pH of the solution with a 0.1 N sodium hydroxide solution until it is alkaline to Congo red but acidic to litmus paper.

-

Add 25 mL of acetic acid to complete the precipitation of 3-amino-4-hydroxyphenylarsonic acid.

-

Collect the precipitate by filtration, wash with cold water until free of chloride ions, and dry under vacuum.

-

Quantitative Data:

| Parameter | Value | Reference |